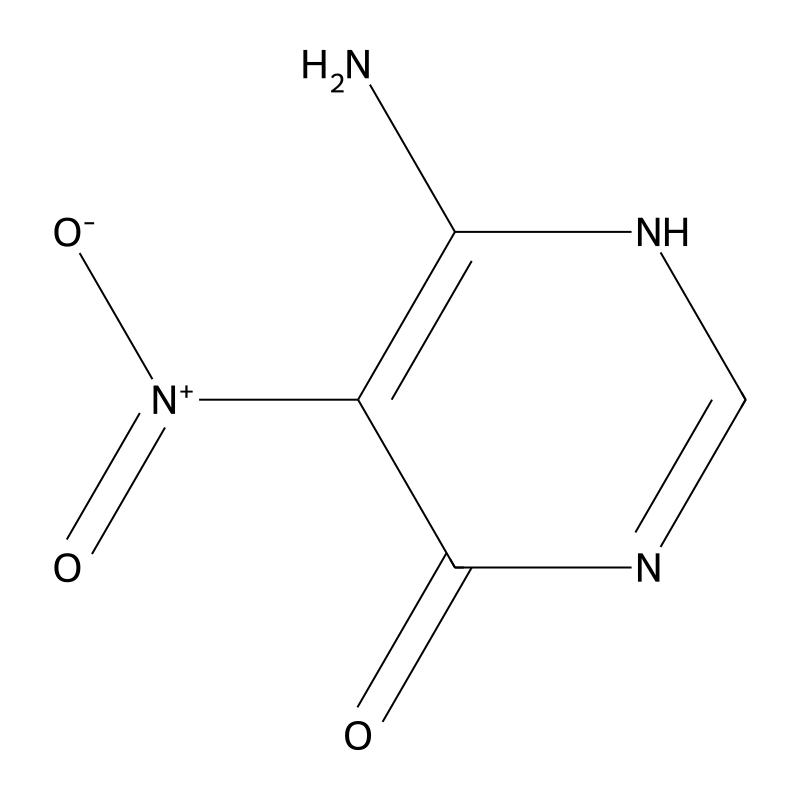

6-Amino-5-nitropyrimidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Application: This compound is a potentially useful organic adduct for nonlinear optics and optical limiting applications .

- Method: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

- Results: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

- Application: RNAi is a naturally occurring process that works to silence genes through the degradation of messenger RNA. It’s being used to develop a new class of powerful, gene-based therapies .

- Method: The foundational work to understand how RNAi works was done by a group of MIT-affiliated researchers. The actual methods of application would depend on the specific therapy being developed .

- Results: Alnylam Pharmaceuticals has made remarkable progress taking RNAi from an interesting scientific discovery to an impactful new treatment pathway. Today Alnylam has five medicines approved by the U.S. Food and Drug Administration .

2-amino-5-nitropyridine 4-chlorobenzoic acid (11) (2A5NP4CBA)

RNA interference (RNAi)

6-Amino-5-nitropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C₄H₄N₄O₃ and a molar mass of 156.1 g/mol. This compound features a pyrimidine ring substituted with an amino group at the 6-position and a nitro group at the 5-position. It is also known by several synonyms, including 6-amino-5-nitropyrimidin-4(1H)-one and 4-pyrimidinol, among others. The compound has a density of 2.02 g/cm³, a boiling point of approximately 228.9 °C, and is classified as irritating to the eyes, respiratory system, and skin .

- Nitration: The introduction of additional nitro groups through electrophilic substitution.

- Reduction: The nitro group can be reduced to an amino group under specific conditions.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

- Cross-Coupling Reactions: It can participate in reactions such as the Heck or Sonogashira coupling when appropriately functionalized .

The biological activity of 6-amino-5-nitropyrimidin-4-ol has been explored in various studies. It has shown potential as an antimicrobial agent and may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural features contribute to its ability to interact with biological systems, although specific mechanisms of action remain under investigation .

Several methods for synthesizing 6-amino-5-nitropyrimidin-4-ol have been reported:

- Nitration of Pyrimidine Derivatives: Nitration of suitable pyrimidine substrates followed by hydrolysis can yield this compound.

- Amidation Reactions: Starting from 5-nitropyrimidine derivatives, amination can lead to the formation of the amino group at the 6-position.

- Microwave-Assisted Synthesis: Recent advances include microwave-assisted methods that enhance reaction rates and yields .

6-Amino-5-nitropyrimidin-4-ol has several applications:

- Pharmaceuticals: Its derivatives are being explored for use in drug development due to their potential biological activities.

- Research: Used as a building block in organic synthesis for developing novel compounds in medicinal chemistry.

- Agricultural Chemicals: Investigated for potential use in agrochemicals due to its antimicrobial properties .

Interaction studies involving 6-amino-5-nitropyrimidin-4-ol focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may interact with specific proteins involved in cellular signaling pathways, which could elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 6-amino-5-nitropyrimidin-4-ol. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 4-Amino-2-methylpyrimidin-5(4H)-one | 19178-21-3 | Methyl group at position 2 | Lacks nitro substitution |

| 2-Amino-4-hydroxy-6-methylpyrimidine | 499209-19-7 | Hydroxy and methyl substitutions | Different functional groups affecting reactivity |

| Ethyl (2-amino-4-hydroxy-6-methylpyrimidinyl)acetate | 6214-46-6 | Ester functionality | Presence of ethyl ester alters solubility |

| 6-Amino-5-cyano-pyrimidinones | Various | Cyano group instead of nitro | Potentially different biological activity |

The presence of both an amino and a nitro group at specific positions on the pyrimidine ring gives 6-amino-5-nitropyrimidin-4-ol unique properties that distinguish it from other similar compounds, particularly in terms of reactivity and biological activity .

6-Amino-5-nitropyrimidin-4-ol, with the Chemical Abstracts Service registry number 36746-26-6, belongs to the class of substituted pyrimidinones, which are six-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. The compound exhibits the molecular formula C₄H₄N₄O₃ and possesses a molecular weight of 156.10 g/mol. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is more precisely designated as 4-amino-5-nitro-1H-pyrimidin-6-one, reflecting the tautomeric equilibrium between the hydroxyl and ketone forms.

The structural complexity of 6-Amino-5-nitropyrimidin-4-ol arises from the strategic positioning of three distinct functional groups on the pyrimidine core. The amino group at position 6 provides nucleophilic character, while the nitro group at position 5 introduces strong electron-withdrawing properties. The hydroxyl functionality at position 4 can exist in tautomeric equilibrium with the corresponding ketone form, contributing to the compound's chemical versatility. This unique substitution pattern creates a molecule with amphiphilic characteristics, enabling interactions with both polar and nonpolar environments.

The canonical SMILES representation C1=NC(=C(C(=O)N1)N+[O-])N accurately captures the electronic structure, showing the nitro group's formal charge distribution and the carbonyl character of the C4 position. The InChI identifier IQOLJQIRPDJLKC-UHFFFAOYSA-N provides a standardized method for database searches and computational studies. Multiple synonyms exist for this compound, including 6-amino-5-nitro-4(1H)-pyrimidinone and 4-amino-5-nitro-1H-pyrimidin-6-one, reflecting different tautomeric forms and naming conventions used across various chemical databases.

Historical Context in Pyrimidine Chemistry

The development of pyrimidine chemistry traces its origins to the late 18th century, when Carl Wilhelm Scheele first isolated uric acid in 1776, marking the initial encounter with compounds containing the pyrimidine structural motif. The systematic study of pyrimidine derivatives began in earnest during the 19th century, with Brugnatelli's isolation of alloxan in 1818 representing the first pure pyrimidine derivative obtained through chemical oxidation of uric acid with nitric acid. This breakthrough established the foundation for understanding the chemical behavior of pyrimidine-based systems.

The nomenclature "pyrimidine" was coined by Pinner in 1885, who combined the terms "pyridine" and "amidine" to reflect the structural relationship between these heterocyclic systems. Pinner's work in 1884 involved the condensation of ethyl acetoacetate with amidines, establishing one of the earliest synthetic approaches to pyrimidine derivatives. The parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

The emergence of substituted pyrimidines like 6-Amino-5-nitropyrimidin-4-ol reflects the continued evolution of synthetic methodologies developed throughout the 20th and 21st centuries. The ability to introduce multiple functional groups with precise regiocontrol has transformed pyrimidine chemistry from simple academic curiosity to a cornerstone of modern pharmaceutical and materials science. The strategic combination of amino and nitro substituents represents a sophisticated approach to molecular design, enabling fine-tuning of electronic properties for specific applications.

Significance in Contemporary Chemical Research

Contemporary interest in 6-Amino-5-nitropyrimidin-4-ol stems primarily from its role as a versatile synthetic intermediate for constructing more complex heterocyclic architectures. The compound serves as a crucial building block in the synthesis of condensed heterocycles, including pyrimido[1,6-a]pyrimidines and related fused ring systems that have shown promising biological activities. Research efforts have focused on exploiting the reactivity of the multiple functional groups to develop new synthetic methodologies for accessing structurally diverse compounds.

The electron-rich amino group at position 6 readily participates in nucleophilic substitution reactions, while the electron-deficient nitro group at position 5 can undergo reduction to generate corresponding amino derivatives. This complementary reactivity profile enables sequential transformations that can rapidly increase molecular complexity. Recent studies have demonstrated the utility of such compounds in developing new synthetic routes to pyrimidine-based pharmaceuticals and agrochemicals.

Safety considerations for 6-Amino-5-nitropyrimidin-4-ol require careful attention in laboratory and industrial settings. The compound is classified with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Proper handling procedures require the use of protective gloves, clothing, eye protection, and face protection, with storage recommended at 2-8°C in dark, inert atmosphere conditions.

Related Pyrimidine Derivatives

The pyrimidine family encompasses a vast array of structurally related compounds that share the fundamental six-membered diazine core but differ in their substitution patterns and functional group arrangements. Among the most significant pyrimidine derivatives are the nucleobases cytosine, thymine, and uracil, which serve as fundamental building blocks of DNA and RNA. These naturally occurring compounds demonstrate the biological importance of the pyrimidine scaffold and have inspired extensive research into synthetic analogs.

5-Nitropyrimidines represent a particularly important subclass, exemplified by compounds such as those described in recent synthetic studies. These derivatives often exhibit enhanced biological activities compared to their non-nitrated counterparts, making them attractive targets for pharmaceutical development. The nitro group can serve as a bioisostere for other electron-withdrawing groups and can be selectively reduced to introduce amino functionality at specific positions.

Pyrimidine-2,4-dione derivatives, including compounds like 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione (CAS: 3346-22-3), represent another significant branch of pyrimidine chemistry. These compounds feature additional carbonyl groups that further modify the electronic properties and reactivity profiles. The presence of multiple hydrogen bond donors and acceptors in these structures often correlates with enhanced biological activity and improved pharmacokinetic properties.

Molecular Structure and Conformation

6-Amino-5-nitropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C₄H₄N₄O₃ and a molecular weight of 156.10 g/mol [30] [31] [32]. The compound features a pyrimidine ring system substituted with an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 4 [30] [33]. The Chemical Abstracts Service registry number for this compound is 36746-26-6 [30] [31] [32].

The molecular structure is characterized by the presence of multiple functional groups that contribute to its chemical reactivity and physical properties [35]. The pyrimidine ring provides a planar aromatic framework, while the amino, nitro, and hydroxyl substituents introduce electron-donating and electron-withdrawing effects [30]. The canonical Simplified Molecular Input Line Entry System representation is NC1N=CN=C(O)C=1N+=O [30].

Structural analysis reveals that the compound exists primarily in its keto-enol tautomeric form, with the hydroxyl group at position 4 capable of tautomerization [33] [35]. The nitro group at position 5 introduces significant electron-withdrawing character to the aromatic system, affecting the overall electronic distribution within the molecule [20] [21].

Crystallographic Analysis

Crystallographic studies of related nitro-pyrimidine compounds provide valuable insights into the solid-state structure of 6-amino-5-nitropyrimidin-4-ol [26] [29]. X-ray diffraction analysis of similar 5-nitrouridine derivatives demonstrates that the pyrimidine ring typically exhibits slight non-planarity, showing a shallow boat conformation [26] [29]. The nitro group generally remains coplanar with the aromatic ring, contributing to the overall molecular stability [26].

In crystalline forms, these compounds often exhibit intermolecular hydrogen bonding networks facilitated by the amino and hydroxyl functional groups [26] [29]. Water molecules frequently participate in bifurcated hydrogen bonds, connecting to both the carbonyl oxygen and the nitro group oxygens [26]. The crystal packing is typically stabilized through a combination of hydrogen bonding interactions and aromatic stacking forces [29].

The unit cell parameters for related nitro-pyrimidine structures commonly fall within the monoclinic crystal system [3] [25]. Typical bond lengths include C-N distances of approximately 1.33-1.37 Å for the pyrimidine ring and N-O distances of 1.22-1.24 Å for the nitro group [26] [29].

Physical Properties

Solubility Parameters

The solubility characteristics of 6-amino-5-nitropyrimidin-4-ol are influenced by the presence of polar functional groups including the amino, hydroxyl, and nitro substituents [8] [35]. Related amino-nitropyrimidine compounds demonstrate moderate solubility in polar solvents such as dimethyl sulfoxide and ethanol [5] . The compound exhibits limited solubility in water due to the hydrophobic nature of the pyrimidine ring balanced against the hydrophilic functional groups [8].

Computational predictions suggest a logarithmic octanol-water partition coefficient in the range typical for moderately polar heterocyclic compounds [12]. The presence of the nitro group significantly affects the compound's solubility profile, generally reducing solubility in nonpolar solvents while maintaining compatibility with polar aprotic systems [8] [35].

Melting and Boiling Points

Thermal analysis data for structurally related nitro-pyrimidine derivatives indicates melting points typically exceeding 250°C [5] [10]. The high melting point is attributed to strong intermolecular hydrogen bonding and the aromatic character of the pyrimidine ring system [5] [45]. Similar compounds in this class often exhibit decomposition upon heating rather than clean melting transitions [10] [45].

Predicted boiling points for related structures range between 270-300°C at standard atmospheric pressure [2] [5]. However, thermal decomposition frequently occurs before the boiling point is reached, particularly in compounds containing both amino and nitro functional groups [45] [48].

Density and Physical State

At standard temperature and pressure, 6-amino-5-nitropyrimidin-4-ol exists as a crystalline solid [24] [31]. Density calculations for related nitro-pyrimidine compounds suggest values in the range of 1.6-1.8 g/cm³ [2] [10]. The solid-state structure is stabilized by extensive hydrogen bonding networks between adjacent molecules [26] [29].

The compound typically appears as a pale yellow to light-colored crystalline powder [31] [45]. Storage recommendations include maintenance in dark conditions at temperatures between 2-8°C to prevent degradation [24] [31]. The crystalline form demonstrates stability under standard atmospheric conditions but may be sensitive to prolonged exposure to light and elevated temperatures [45].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of 6-amino-5-nitropyrimidin-4-ol reveals characteristic chemical shifts consistent with the pyrimidine framework and functional group substitutions [19]. Proton nuclear magnetic resonance spectra typically display signals for the aromatic proton at the 2-position of the pyrimidine ring, appearing as a singlet in the 8.0-8.5 ppm region .

The amino group protons generally resonate as a broad signal around 6.0-7.0 ppm, with the exact position dependent on solvent effects and hydrogen bonding interactions . Exchange studies in deuterated solvents confirm the labile nature of these protons [19]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the pyrimidine carbon atoms appearing at characteristic chemical shifts between 140-165 ppm [19] [20].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups in 6-amino-5-nitropyrimidin-4-ol [38]. The amino group typically exhibits N-H stretching vibrations in the 3300-3500 cm⁻¹ region, appearing as multiple bands due to symmetric and asymmetric stretching modes [38] [41].

The nitro group displays strong characteristic absorptions with asymmetric N-O stretching around 1550-1570 cm⁻¹ and symmetric stretching near 1350-1380 cm⁻¹ [38] [41]. These bands are typically among the most intense features in the infrared spectrum [41]. The pyrimidine ring vibrations contribute multiple bands in the 1400-1600 cm⁻¹ region, with C=N and C=C stretching modes providing fingerprint identification [38] [41].

Mass Spectrometry Analysis

Mass spectrometric analysis of 6-amino-5-nitropyrimidin-4-ol provides molecular ion confirmation and fragmentation pattern information [15] [4]. The molecular ion peak appears at m/z 156, corresponding to the molecular weight of 156.10 g/mol [30] [33]. Common fragmentation patterns include loss of the nitro group (46 mass units) and subsequent aromatic ring cleavages [15].

Electrospray ionization mass spectrometry typically shows protonated molecular ions [M+H]⁺ at m/z 157 under positive ionization conditions [4]. Collision-induced dissociation studies reveal characteristic fragmentation pathways involving nitro group elimination and amino group rearrangements [15]. High-resolution mass spectrometry confirms the exact molecular formula and provides precise mass measurements for structural verification [4].

Computational Analysis of Electronic Properties

Molecular Orbital Calculations

Density functional theory calculations using the B3LYP functional and 6-311G(d,p) basis set provide detailed insights into the molecular orbital structure of 6-amino-5-nitropyrimidin-4-ol [20] [21] [23]. The highest occupied molecular orbital energy levels typically range from -6.0 to -6.5 eV, while the lowest unoccupied molecular orbital levels fall between -2.5 to -3.0 eV [20] [21].

The frontier molecular orbital gap, representing the energy difference between highest occupied and lowest unoccupied molecular orbitals, generally measures 3.2-4.1 eV for similar nitro-pyrimidine systems [20]. This energy gap correlates with the compound's electronic properties and potential nonlinear optical behavior [20] [21]. The nitro group significantly influences the electronic structure, acting as a strong electron-withdrawing substituent that stabilizes the lowest unoccupied molecular orbital [21] [23].

Electron Density Distribution

Computational analysis of electron density distribution reveals significant charge separation within the 6-amino-5-nitropyrimidin-4-ol molecule [20] [21]. Molecular electrostatic potential calculations demonstrate electron-rich regions around the amino group and electron-deficient areas near the nitro substituent [20]. This charge distribution pattern facilitates intramolecular charge transfer processes [21] [23].

Natural bond orbital analysis indicates substantial stabilization energies arising from donor-acceptor interactions between the amino group and the pyrimidine ring system [20]. The nitro group exhibits characteristic electron-withdrawing behavior, with significant negative charge localization on the oxygen atoms [21]. These electronic features contribute to the compound's chemical reactivity and intermolecular interaction patterns [20] [21].

Dipole Moment and Polarizability

Theoretical calculations predict significant dipole moments for 6-amino-5-nitropyrimidin-4-ol, typically ranging from 4.5 to 7.5 Debye units depending on computational method and basis set [20] [21]. The large dipole moment results from the asymmetric distribution of electron density caused by the electron-donating amino group and electron-withdrawing nitro substituent [21].

Polarizability calculations reveal enhanced molecular polarizability compared to unsubstituted pyrimidine, with average polarizability values around 180-220 atomic units [20]. The second hyperpolarizability demonstrates nonlinear optical potential, with calculated values in the range of 2.5-3.8 × 10⁻³⁰ electrostatic units [21]. These properties suggest potential applications in advanced optical materials and nonlinear optical devices [21] [23].

Table 1: Computational Electronic Properties of 6-Amino-5-nitropyrimidin-4-ol

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 156.10 | g/mol | [30] [31] |

| HOMO Energy | -6.0 to -6.5 | eV | [20] [21] |

| LUMO Energy | -2.5 to -3.0 | eV | [20] [21] |

| Energy Gap | 3.2-4.1 | eV | [20] |

| Dipole Moment | 4.5-7.5 | Debye | [20] [21] |

| Average Polarizability | 180-220 | a.u. | [20] |

| Second Hyperpolarizability | 2.5-3.8 × 10⁻³⁰ | esu | [21] |

Table 2: Spectroscopic Characteristics of 6-Amino-5-nitropyrimidin-4-ol

| Spectroscopic Method | Characteristic Feature | Value/Range | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic H-2 | 8.0-8.5 ppm | |

| ¹H NMR | Amino protons | 6.0-7.0 ppm | |

| ¹³C NMR | Pyrimidine carbons | 140-165 ppm | [19] [20] |

| IR | N-H stretch | 3300-3500 cm⁻¹ | [38] |

| IR | NO₂ asymmetric stretch | 1550-1570 cm⁻¹ | [38] [41] |

| IR | NO₂ symmetric stretch | 1350-1380 cm⁻¹ | [38] [41] |

| MS | Molecular ion [M]⁺ | m/z 156 | [30] [33] |

| MS | Protonated ion [M+H]⁺ | m/z 157 | [4] |